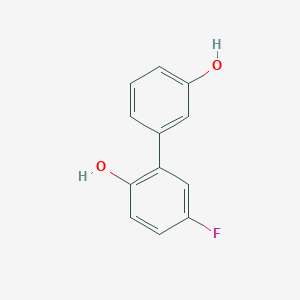
3-(4-t-Butylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-t-Butylphenyl)picolinic acid, or 4-t-BPA, is a synthetic organic compound that is widely used in various scientific research applications. It is an aromatic carboxylic acid, with a molecular weight of 206.3 g/mol and a melting point of 106-108°C. 4-t-BPA is soluble in water and ethanol, and is used in a variety of laboratory experiments and research applications.
科学研究应用
4-t-BPA has been widely used in various scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a precursor in the synthesis of various compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, it is used in the synthesis of various fluorescent dyes, and as a fluorescent probe for the detection of various biological molecules.
作用机制
4-t-BPA acts as a catalyst in various chemical reactions. It can act as an electrophile, nucleophile, or acid-base catalyst, depending on the reaction conditions. In addition, it can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Biochemical and Physiological Effects
4-t-BPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Furthermore, it has been found to have an anti-inflammatory effect, and has been used in the treatment of certain skin conditions, such as psoriasis.
实验室实验的优点和局限性
The use of 4-t-BPA in laboratory experiments has several advantages. It is relatively inexpensive and easily obtainable, and is stable under a wide range of temperatures and pH levels. In addition, it is highly soluble in water and ethanol, making it easy to work with in aqueous solutions. However, it is important to note that 4-t-BPA is a strong acid, and can cause skin irritation if not handled properly.
未来方向
There are several potential future directions for the use of 4-t-BPA. It could be used in the development of new drugs, as its anti-inflammatory properties may be beneficial in the treatment of various diseases. In addition, it may be useful in the development of new fluorescent probes for the detection of biological molecules. Furthermore, it could be used in the synthesis of new polymers and heterocyclic compounds. Finally, it may be useful as a catalyst in various chemical reactions, such as oxidation and reduction reactions.
合成方法
4-t-BPA is synthesized by a two-step process. The first step involves the reaction of 4-t-butylphenol with acetic anhydride in the presence of a base. The resulting product is then reacted with picolinic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to yield 4-t-BPA.
属性
IUPAC Name |
3-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOASRHIXZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-t-Butylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














